Molecular structure and properties of Methyl[(1-phenylcyclopropyl)methyl]amine
Molecular structure and properties of Methyl[(1-phenylcyclopropyl)methyl]amine
Title: Molecular Structure, Synthesis, and Pharmacological Potential of Methyl[(1-phenylcyclopropyl)methyl]amine Subtitle: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Methyl[(1-phenylcyclopropyl)methyl]amine is a highly specialized secondary amine that serves as a privileged scaffold in modern medicinal chemistry. Characterized by a rigid cyclopropyl ring conjugated to a lipophilic phenyl group, this compound restricts conformational freedom, thereby reducing the entropic penalty upon receptor binding. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and emerging pharmacological applications—particularly in neuroinflammation and innate immunity modulation.
Chemical Identity and Structural Properties
The molecular architecture of Methyl[(1-phenylcyclopropyl)methyl]amine (CAS: 1198225-51-2) makes it an ideal building block for central nervous system (CNS) drug development[1]. The cyclopropyl ring acts as a bioisostere for gem-dimethyl groups or double bonds, locking the spatial relationship between the aromatic system and the basic amine. Furthermore, the N-methyl substitution enhances lipophilicity and blood-brain barrier (BBB) permeability compared to its primary amine counterpart.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | N-methyl-1-(1-phenylcyclopropyl)methanamine |
| CAS Number | 1198225-51-2 |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| Monoisotopic Mass | 161.12045 Da |
| SMILES | CNCC1(CC1)C2=CC=CC=C2 |
Synthetic Methodologies
Designing a robust synthesis for Methyl[(1-phenylcyclopropyl)methyl]amine requires careful selection of reducing agents to prevent side reactions. The workflow typically proceeds via a two-step sequence starting from the commercially available 1-phenylcyclopropanecarbonitrile.
Causality in Reagent Selection:
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Reduction: While Lithium Aluminum Hydride (LiAlH₄) is highly efficient for unsubstituted phenyl nitriles[2], researchers must switch to the Borane-dimethyl sulfide (BH₃-DMS) complex when working with halogenated phenyl derivatives. This critical substitution prevents unwanted reductive dehalogenation, preserving the integrity of the aromatic ring[3].
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N-Methylation: Direct alkylation using methyl iodide is prone to over-alkylation, yielding tertiary amines or quaternary ammonium salts. To ensure strict mono-methylation, a reductive amination protocol utilizing formaldehyde and a mild hydride donor (e.g., sodium borohydride or sodium cyanoborohydride) is mandatory.
Caption: Synthetic workflow from nitrile precursor to the target secondary amine.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure high yield and purity.
Protocol 1: Synthesis of the Primary Amine Precursor
Objective: Reduce 1-phenylcyclopropanecarbonitrile to (1-phenylcyclopropyl)methylamine.
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Preparation: Suspend LiAlH₄ (1.8 g, 48 mmol) in 50 mL of anhydrous THF under an inert argon atmosphere at 0 °C[2].
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Addition: Dissolve 1-phenylcyclopropanecarbonitrile (6.58 g) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.
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Reflux: Remove the ice bath and heat the mixture to reflux for 4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2); the complete disappearance of the UV-active nitrile spot indicates reaction completion.
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Fieser Workup (Critical Step): Cool the mixture to 0 °C. Sequentially add 1.8 mL H₂O, 1.8 mL 15% NaOH (aq), and 5.4 mL H₂O.
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Mechanistic Rationale: The sequential addition of base converts the gelatinous, trap-prone aluminum complexes into a granular, easily filterable aluminate salt. This prevents emulsion formation and maximizes product recovery.
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Isolation: Filter the granular precipitate through a Celite pad, wash with diethyl ether, and concentrate the filtrate under reduced pressure to yield the primary amine.
Protocol 2: Selective N-Methylation via Reductive Amination
Objective: Convert the primary amine to Methyl[(1-phenylcyclopropyl)methyl]amine.
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Imine Formation: Dissolve the primary amine (10 mmol) in 30 mL of methanol. Add aqueous formaldehyde (37%, 1.1 equivalents) and stir at room temperature for 1 hour.
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Reduction: Cool the reaction to 0 °C and carefully add Sodium Borohydride (NaBH₄, 15 mmol) in small portions.
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Mechanistic Rationale: Allowing the imine to fully form before adding the hydride donor minimizes the parasitic reduction of unreacted formaldehyde into methanol, focusing the hydride transfer entirely on the electrophilic iminium intermediate.
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Quenching & Extraction: Quench the reaction with 1M HCl to destroy excess hydride, then basify with 1M NaOH to pH > 10. Extract with dichloromethane (3 x 20 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure secondary amine.
Pharmacological Significance
The structural motif of Methyl[(1-phenylcyclopropyl)methyl]amine is heavily utilized in the design of next-generation therapeutics targeting complex immunological and neurological pathways.
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FPR2 Agonism and Neuroinflammation: Derivatization of this amine scaffold into ureidopropanamides yields potent N-Formyl Peptide Receptor 2 (FPR2) agonists. These compounds exhibit high metabolic stability and demonstrate profound anti-inflammatory properties by significantly reducing IL-1β and TNF-α levels in LPS-stimulated microglial cells[3].
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STING Pathway Modulation: The cyclopropylamine core is a key pharmacophore in novel compounds designed to modulate the Stimulator of Interferon Genes (STING) pathway. Overactivation of STING is linked to severe monogenic autoinflammatory conditions (e.g., SAVI), making this scaffold highly relevant for innate immunity regulation[4].
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Antiviral Therapeutics: Recent patent literature has disclosed the use of related (1-phenylcyclopropyl)methyl derivatives in formulations aimed at treating severe viral infections, including coronaviruses like SARS-CoV-2[5].
Caption: Pharmacological pathways and target interactions of the compound's derivatives.
Analytical Characterization
High-resolution mass spectrometry (HRMS) is the gold standard for validating the synthesis of this compound. The predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various ionization adducts are critical for accurate metabolomic profiling and structural confirmation[6].
Table 2: Predicted MS Adducts and Collision Cross Sections (CCS)
| Adduct Type | m/z Ratio | Predicted CCS (Ų) |
| [M+H]⁺ | 162.12773 | 133.1 |
| [M+Na]⁺ | 184.10967 | 141.5 |
| [M-H]⁻ | 160.11317 | 140.8 |
| [M+NH₄]⁺ | 179.15427 | 150.6 |
Conclusion
Methyl[(1-phenylcyclopropyl)methyl]amine represents a highly versatile chemical scaffold. By mastering its synthetic nuances—such as the prevention of reductive dehalogenation and the control of N-alkylation—researchers can reliably access this building block. Its integration into FPR2 agonists and STING modulators underscores its immense value in the ongoing development of treatments for neuroinflammation and autoimmune disorders.
References
Sources
- 1. 1198225-51-2|Methyl[(1-phenylcyclopropyl)methyl]amine|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 5. WO2023167944A1 - Compounds and methods for treatment of viral infections - Google Patents [patents.google.com]
- 6. PubChemLite - Methyl[(1-phenylcyclopropyl)methyl]amine (C11H15N) [pubchemlite.lcsb.uni.lu]
